molecular formula C24H20N2O3 B2919789 3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887885-10-1

3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2919789
CAS No.: 887885-10-1
M. Wt: 384.435
InChI Key: CXACRRPOLVTGAD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with a 3,5-dimethylbenzamido group at position 3 and an N-phenyl carboxamide moiety at position 2. Its molecular formula is C₂₃H₂₀N₂O₃, with a molecular weight of 372.43 g/mol.

Properties

IUPAC Name

3-[(3,5-dimethylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-12-16(2)14-17(13-15)23(27)26-21-19-10-6-7-11-20(19)29-22(21)24(28)25-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXACRRPOLVTGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the palladium-catalyzed coupling of 2-halophenols with alkynes.

    Amidation Reaction: The benzofuran core is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the 3-(3,5-dimethylbenzamido) derivative.

    N-Phenylation: Finally, the compound is N-phenylated using phenyl isocyanate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as NF-κB or MAPK.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzofuran Carboxamide Family

3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
  • Molecular Formula: C₁₈H₁₄F₃NO₂
  • Molecular Weight : 333.31 g/mol
  • Key Differences: Substituents: The trifluoromethyl (-CF₃) group at the phenyl ring (position 3) replaces the dimethylbenzamido group in the target compound.
N-Phenyl-2-furohydroxamic Acid
  • Structure : Benzofuran-hydroxamic acid derivative.
  • Key Differences: Functional Group: Contains a hydroxamic acid (-CONHOH) group instead of a carboxamide (-CONHPh). Bioactivity: Hydroxamic acids are known for metal-chelating properties and antioxidant activity, as demonstrated in DPPH radical scavenging assays .

Agrochemical Carboxamide Derivatives

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Use : Fungicide targeting succinate dehydrogenase inhibitors (SDHIs).
  • Structural Comparison :
    • Lacks the benzofuran core but retains the trifluoromethylbenzamide motif.
    • The isopropoxy group may enhance solubility and systemic translocation in plants compared to dimethylbenzamido groups .
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Use : Insect growth regulator (chitin synthesis inhibitor).
  • Structural Comparison :
    • Features a urea linkage instead of a benzofuran ring.
    • Chlorine and fluorine substituents contribute to target specificity and environmental persistence .

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₃H₂₀N₂O₃ 372.43 3,5-dimethylbenzamido, N-phenyl Agrochemical/Pharmaceutical
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-... C₁₈H₁₄F₃NO₂ 333.31 -CF₃, N-phenyl Fungicide Candidate
N-Phenyl-2-furohydroxamic Acid C₁₁H₉NO₃ 203.20 Hydroxamic acid Antioxidant
Flutolanil C₁₇H₁₆F₃NO₂ 323.31 -CF₃, isopropoxy Fungicide
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 310.68 -Cl, -F, urea linkage Insect Growth Regulator

Research Findings and Functional Insights

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance oxidative stability and binding to hydrophobic enzyme pockets, as seen in SDHI fungicides like flutolanil .
    • Electron-Donating Groups (e.g., -CH₃) : May improve solubility but reduce metabolic resistance, limiting environmental persistence .
  • Benzofuran vs.
  • Antioxidant Activity :
    • Hydroxamic acid analogs (e.g., N-phenyl-2-furohydroxamic acid) exhibit radical scavenging activity (IC₅₀ ~ 10–50 μM in DPPH assays), suggesting that modifying the target compound with a hydroxamic acid group could diversify its applications .

Biological Activity

The compound 3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide is a derivative of benzofuran, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core substituted with various functional groups. The 3-(3,5-dimethylbenzamido) moiety is notable for its influence on biological activity, potentially enhancing interactions with biological targets.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated potent activity against ovarian carcinoma cell lines (Skov-3) and human hepatocellular carcinoma cells. These compounds induced apoptosis and inhibited cell proliferation through mechanisms involving DNA intercalation and caspase activation .

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound ASkov-310.5
Compound BHCC15.2
This compoundA2780TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study highlighted the effectiveness of certain benzofuran derivatives against Mycobacterium tuberculosis, suggesting that structural modifications can enhance activity against resistant strains .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µM)
Compound CM. tuberculosis0.39
Compound DE. coliTBD

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Caspase Activation : Induction of apoptosis through caspase pathway activation has been observed in several studies.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell metabolism.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in preclinical models:

  • Case Study 1 : A compound structurally similar to the target compound was tested in vivo on mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to controls.
  • Case Study 2 : In a larvicidal study against Aedes aegypti, another benzofuran derivative showed promising results with an LC50 value indicating effective mosquito control potential .

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide?

The synthesis typically involves multi-step procedures:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization reactions, often using Pd-catalyzed C-H activation or Feist-Benary cyclization (e.g., furan ring formation) .
  • Step 2 : Functionalization via amidation. For example, coupling benzofuran-2-carboxylic acid derivatives with 3,5-dimethylbenzamide using coupling agents like HATU or EDCI in DMF, with LiH as a base to control pH .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., CHCl₃/hexane) to achieve >95% purity .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., m/z calculated for C₂₄H₂₁N₂O₃: 385.15) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., ≥98% by reverse-phase C18 column) .

Q. What biological activities have been preliminarily reported for benzofuran carboxamide analogs?

  • Enzyme Inhibition : Structural analogs (e.g., N-(dihydrobenzo[d][1,3]dioxol-6-yl)benzofuran-3-carboxamide) show inhibitory activity against acetylcholinesterase (IC₅₀ ~10 µM), relevant to neurodegenerative disease research .
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit moderate antibacterial effects (MIC 16–32 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina. For example, benzofuran carboxamides show π-π stacking with tyrosine residues in kinase binding pockets .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate blood-brain barrier permeability) .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • 3,5-Dimethyl vs. Trifluoromethyl Groups : Methyl groups enhance lipophilicity (logP +0.5), improving membrane permeability, while -CF₃ increases metabolic stability but may reduce solubility .
  • N-Phenyl vs. Heteroaryl Substitutions : Replacing the phenyl group with pyridyl (e.g., 3-pyridyl) introduces hydrogen-bonding capability, enhancing kinase inhibition (IC₅₀ improvement by ~50%) .

Q. How should researchers address contradictions in reported biological data?

  • Purity Verification : Re-analyze compounds via HPLC and NMR to exclude impurities (e.g., residual solvents) as confounding factors .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ comparison) .
  • Structural Confirmation : Re-synthesize disputed analogs using alternative routes (e.g., microwave-assisted vs. conventional heating) to validate activity .

Methodological Guidelines

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce reaction times (e.g., from 12 hrs to 2 hrs for amidation steps) and improve reproducibility .
  • Catalyst Optimization : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings (yield increase from 60% to 85%) .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability while avoiding precipitation .
  • Nanoformulation : Encapsulate compounds in liposomes (e.g., DSPC/cholesterol) to enhance aqueous dispersion and cellular uptake .

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